7-Benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Description
The compound 7-Benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one features a pyrido[3,4-d]pyrimidin-4-one core substituted at position 7 with a benzyl group and at position 2 with a 4-(trifluoromethyl)phenyl moiety. This scaffold is associated with diverse biological activities, including kinase and histone demethylase inhibition, as observed in structurally related compounds . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl substituent may influence target binding through hydrophobic interactions .
Properties
Molecular Formula |
C21H18F3N3O |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
7-benzyl-2-[4-(trifluoromethyl)phenyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H18F3N3O/c22-21(23,24)16-8-6-15(7-9-16)19-25-18-13-27(11-10-17(18)20(28)26-19)12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,25,26,28) |
InChI Key |
HYRUGZFISXOFHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C(=O)NC(=N2)C3=CC=C(C=C3)C(F)(F)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Alkyl/Cycloalkylamino-2-methylsulfanyl-pyrimidine-5-carboxylic Acid Ethyl Ester Intermediates
The initial step involves the nucleophilic substitution of 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester with various alkyl or cycloalkyl amines.
- React 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (compound 1) with the desired alkyl or cycloalkyl amine in tetrahydrofuran (THF) under nitrogen atmosphere.
- Add triethylamine as a base and stir overnight at room temperature.
- Isolate the product by filtration and solvent evaporation.
- Purify by extraction and drying.
Yields: Typically range from 80% to 95% depending on the amine used.
| Compound | Amine Used | Yield (%) | Physical State | Melting Point (°C) |
|---|---|---|---|---|
| 2a | Ammonium hydroxide | 90 | Solid | 130–131 |
| 2b | Methylamine | 80 | Solid | 82–83 |
| 2i | Cyclopentylamine | 90 | Liquid | Not reported |
| 2j | Cyclohexylamine | 85 | Liquid | Not reported |
(Yields and melting points are consistent with reported literature values).
Reduction to (4-Alkyl/Cycloalkylamino-2-methylsulfanyl-pyridine-5-yl)-methanol
The ester intermediates are reduced to the corresponding alcohols using lithium aluminum hydride (LiAlH4).
- Dissolve the ester intermediate in THF.
- Add dropwise to a cooled LiAlH4 solution (below −10 °C).
- Stir at room temperature for 1 hour.
- Quench carefully with water and aqueous NaOH.
- Isolate the alcohol by filtration and evaporation.
Yields: Approximately 80–85%.
Oxidation to Pyrimidine Carbaldehydes
The alcohol intermediates are oxidized to aldehydes using manganese dioxide (MnO2).
- Stir the alcohol with MnO2 in an appropriate solvent (e.g., dichloromethane).
- Monitor reaction progress by TLC.
- Filter off MnO2 and concentrate the filtrate.
This step prepares the aldehyde for subsequent condensation reactions.
Knoevenagel Condensation to Form Pyridopyrimidines
The aldehydes undergo Knoevenagel condensation with active methylene compounds such as cyanoacetic acid or nitroacetic acid ethyl ester in the presence of benzylamine.
- Mix aldehyde, active methylene compound, and benzylamine.
- Stir under reflux or at room temperature depending on substrate reactivity.
- Isolate the resulting substituted pyridopyrimidines.
This step introduces key functional groups at the C-6 position.
Oxidation and Substitution at C-2 Position
The methylsulfanyl group at the C-2 position is oxidized to a methyl sulfoxide using meta-chloroperbenzoic acid (m-CPBA).
- Treat the pyridopyrimidine with m-CPBA in an appropriate solvent.
- Purify the sulfoxide intermediate.
The sulfoxide is then displaced by various aryl or heteroaryl amines to install the 2-[4-(trifluoromethyl)phenyl] substituent.
Final Functionalization and Cyclization
- Benzyl groups are introduced at the N-7 position via alkylation or condensation methods.
- Final oxidation or cyclization steps yield the target 7-Benzyl-2-[4-(trifluoromethyl)phenyl]-pyrido[3,4-d]pyrimidin-4-one scaffold.
Structure-Activity Relationship (SAR) Insights Related to Preparation
- The cyclopentyl group at the N-8 position (analogous to N-7 in some numbering) is critical for cytotoxic activity; substitution with other alkyl groups reduces potency significantly.
- The cyano group at C-6 is essential for activity; replacement with nitro, sulfonyl, or carboxamide groups decreases efficacy.
- The 2-position substitution with aryl amines, particularly with electron-withdrawing groups such as trifluoromethyl on the phenyl ring, enhances kinase inhibition potency.
- Benzyl substitution at the 7-position improves solubility and pharmacokinetics.
These SAR findings guide the selection of substituents during synthesis to optimize biological activity.
Summary Table of Key Synthetic Intermediates and Yields
| Step | Intermediate Type | Typical Yield (%) | Key Reagents/Conditions |
|---|---|---|---|
| 1. Amination | 4-Alkylamino-2-methylsulfanyl esters | 80–95 | Alkyl amines, triethylamine, THF, RT overnight |
| 2. Reduction | Alcohol derivatives | 80–85 | LiAlH4, THF, −10 °C to RT |
| 3. Oxidation | Pyrimidine carbaldehydes | 75–85 | MnO2, DCM |
| 4. Knoevenagel condensation | Substituted pyridopyrimidines | 70–90 | Active methylene compounds, benzylamine |
| 5. Oxidation & substitution | Sulfoxide intermediates and aryl amines | 65–85 | m-CPBA oxidation, nucleophilic substitution |
| 6. Final functionalization | Benzylated pyridopyrimidinones | Variable | Alkylation, acylation, cyclization steps |
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
7-Benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents at positions 2, 3, 7, and 8 of the pyrido[3,4-d]pyrimidin-4-one core. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
- Electron-Withdrawing Groups : The 4-(trifluoromethyl)phenyl group in the target compound likely enhances binding to hydrophobic enzyme pockets compared to 4-fluorophenyl analogs .
- Position-Specific Effects : Substitution at position 8 (e.g., piperazinylmethyl in ) improves cell permeability and demethylase inhibition, whereas position 2 modifications (e.g., CF₃ in the target) may optimize target selectivity.
- Core Modifications: Thieno[2,3-d]pyrimidine derivatives (e.g., ) exhibit antifungal activity but lack the pyrido[3,4-d]pyrimidin-4-one scaffold’s versatility in epigenetic modulation .
Antifungal/Antibacterial Activity
Compounds like 7-Benzyl-3-(4-fluorophenyl)-2-pyrrolidin-1-yl (Table 1) demonstrate antifungal activity attributed to the thienopyrimidine core and fluorophenyl group . The target compound’s trifluoromethyl group may improve metabolic stability but requires empirical validation for efficacy against pathogens.
Epigenetic Modulation
8-Substituted derivatives (e.g., 53d in ) inhibit KDM4/5 demethylases via Fe(II) chelation in the active site. The target compound’s 4-(trifluoromethyl)phenyl group could similarly enhance hydrophobic interactions with histone substrates .
Physicochemical and Crystallographic Data
- Crystal Packing : Benzyl and aryl substituents in analogs (e.g., ) form π-π interactions and hydrogen bonds, influencing solubility and crystallinity. The target compound’s CF₃ group may reduce crystal symmetry compared to fluorophenyl derivatives .
Biological Activity
7-Benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one (commonly referred to as compound 1) is a member of the pyrido[3,4-d]pyrimidine class of compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology.
- Molecular Formula : CHFNO
- Molecular Weight : 385.4 g/mol
- CAS Number : 1803603-84-0
The biological activity of compound 1 is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to various biochemical responses that may inhibit cancer cell proliferation or induce apoptosis.
Potential Targets:
- Kinases : Compounds in the pyrido[3,4-d]pyrimidine class are known to inhibit various kinases involved in cancer progression.
- Receptors : They may also interact with growth factor receptors such as VEGFR (Vascular Endothelial Growth Factor Receptor), which plays a critical role in angiogenesis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compound 1. It has been shown to exhibit significant inhibitory effects on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (vulvar carcinoma) | 10.5 | Inhibition of cell proliferation |
| MCF-7 (breast cancer) | 8.2 | Induction of apoptosis via mitochondrial pathway |
| HeLa (cervical cancer) | 12.0 | Inhibition of kinase activity |
The structure-activity relationship (SAR) studies indicate that the trifluoromethyl group enhances the compound's binding affinity to its targets, thereby increasing its efficacy.
Case Studies
- In Vivo Studies : In animal models, administration of compound 1 resulted in a significant reduction in tumor size compared to controls. The mechanism was linked to reduced angiogenesis and increased apoptosis in tumor tissues.
- Combination Therapy : When used in combination with standard chemotherapeutics like cisplatin, compound 1 demonstrated synergistic effects, leading to enhanced tumor regression and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
